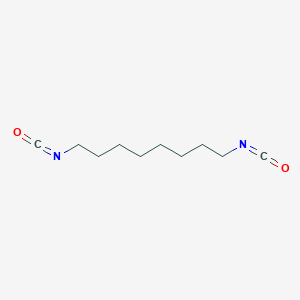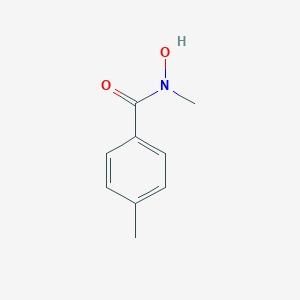
N-Methyl-4-toluohydroxamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-4-toluohydroxamic acid (MTHA) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. MTHA is a hydroxamic acid derivative that can be synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-Methyl-4-toluohydroxamic acid is not fully understood, but it is believed to involve the inhibition of metalloproteases and other enzymes. N-Methyl-4-toluohydroxamic acid has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a variety of biochemical and physiological effects.
生化学的および生理学的効果
N-Methyl-4-toluohydroxamic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of metalloproteases and other enzymes, the induction of apoptosis in cancer cells, and the reduction of inflammation. N-Methyl-4-toluohydroxamic acid has also been shown to have antioxidant properties, which may contribute to its potential as a cancer treatment.
実験室実験の利点と制限
One of the main advantages of using N-Methyl-4-toluohydroxamic acid in lab experiments is its ability to inhibit metalloproteases and other enzymes. This can be useful in studying the role of these enzymes in various biological processes. However, N-Methyl-4-toluohydroxamic acid also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are many potential future directions for research involving N-Methyl-4-toluohydroxamic acid. One area of interest is its potential use as a cancer treatment, as it has been shown to inhibit the growth and proliferation of cancer cells. Another area of interest is its potential use as a chelating agent, as it has been shown to bind to metal ions and prevent their harmful effects. Additionally, further research is needed to fully understand the mechanism of action of N-Methyl-4-toluohydroxamic acid and its potential applications in various fields.
合成法
N-Methyl-4-toluohydroxamic acid can be synthesized through various methods, including the reaction between toluene and hydroxylamine, followed by methylation with dimethyl sulfate. Another method involves the reaction between toluene and hydroxylamine hydrochloride, followed by oxidation with potassium permanganate and methylation with methyl iodide. Both methods result in the formation of N-Methyl-4-toluohydroxamic acid, which can be purified through recrystallization.
科学的研究の応用
N-Methyl-4-toluohydroxamic acid has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential as a chelating agent, as well as its ability to inhibit metalloproteases and other enzymes. N-Methyl-4-toluohydroxamic acid has also been studied for its potential use as a cancer treatment, as it has been shown to inhibit the growth and proliferation of cancer cells.
特性
CAS番号 |
1613-85-0 |
|---|---|
製品名 |
N-Methyl-4-toluohydroxamic acid |
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
N-hydroxy-N,4-dimethylbenzamide |
InChI |
InChI=1S/C9H11NO2/c1-7-3-5-8(6-4-7)9(11)10(2)12/h3-6,12H,1-2H3 |
InChIキー |
NTWVSQZLKBQYNV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C)O |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N(C)O |
その他のCAS番号 |
1613-85-0 |
同義語 |
N-methyl-4-toluohydroxamic acid N-MTH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



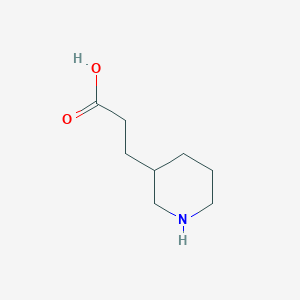
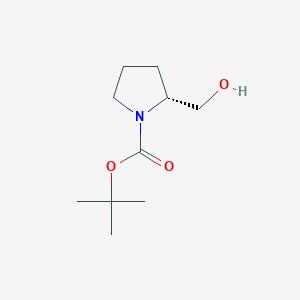
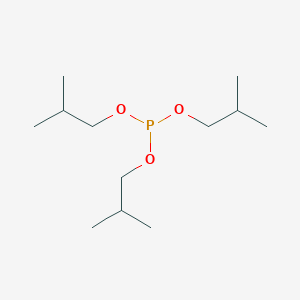
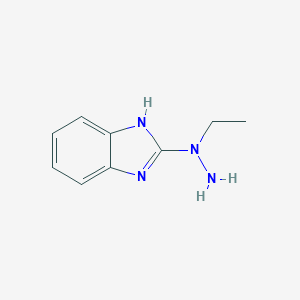
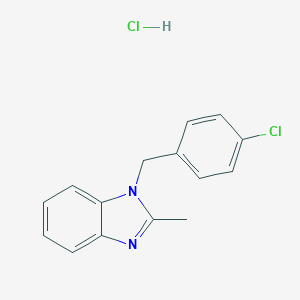
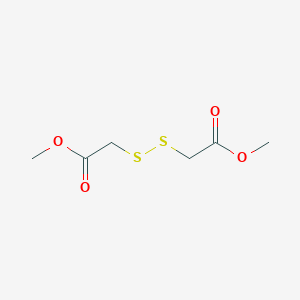
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)
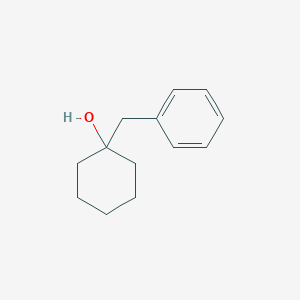
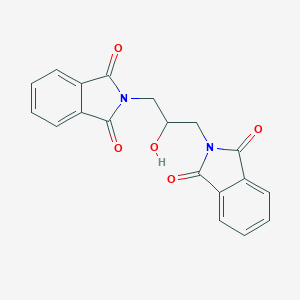
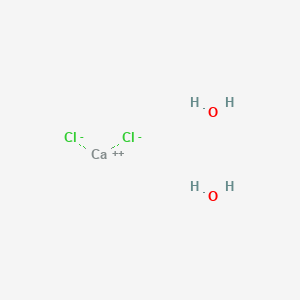
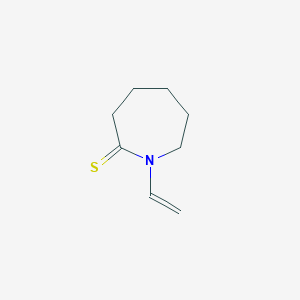
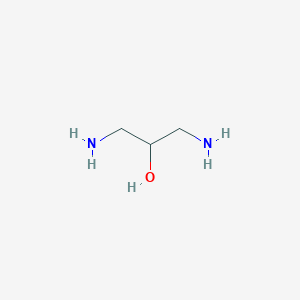
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)
